3-Aminopropylphosphinic acid
Overview
Description
Mechanism of Action
Target of Action
3-Aminopropylphosphinic acid, also known as 3-APPA or CGP 27492, is a compound that primarily targets the GABA B receptor . The GABA B receptor is a type of G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). It plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
3-APPA acts as an agonist at the GABA B receptor . This means it binds to the receptor and activates it, mimicking the action of GABA. It is part of a class of phosphinic acid GABA B agonists, which also includes SKF-97,541 . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e., 3 nM) .
Biochemical Pathways
The activation of the GABA B receptor by 3-APPA leads to the opening of potassium channels and the closing of calcium channels. This reduces neuronal excitability, leading to an inhibitory effect on neurotransmission
Result of Action
The activation of the GABA B receptor by 3-APPA results in an inhibitory effect on neurotransmission. This can lead to various molecular and cellular effects, depending on the specific neurons and circuits involved. For example, it could potentially lead to a decrease in the release of other neurotransmitters, a reduction in neuronal firing rates, or changes in the excitability of neuronal networks .
Biochemical Analysis
Biochemical Properties
3-Aminopropylphosphinic acid acts as an agonist at the GABA B receptor . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e., 3 nM) .
Cellular Effects
The cellular effects of this compound are primarily mediated through its action on the GABA B receptor . By acting as an agonist at this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the GABA B receptor, where it acts as an agonist . This binding interaction can lead to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [3H]CGP27492 is typically carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of the parent compound followed by tritiation. The final product is purified to remove any unreacted materials and by-products, ensuring a high-purity radiolabeled compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
[3H]CGP27492 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce aminopropylphosphine derivatives .
Scientific Research Applications
[3H]CGP27492 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a radiolabeled ligand in receptor binding studies to understand the interaction between ligands and receptors.
Biology: Employed in the study of biological pathways and mechanisms involving receptor-ligand interactions.
Medicine: Utilized in pharmacological research to investigate the binding affinity and efficacy of potential therapeutic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-aminopropylphosphinic acid
- 3-aminopropanephosphinic acid
- Phosphinic acid, (3-aminopropyl)
Uniqueness
[3H]CGP27492 is unique due to its radiolabeled nature, which allows for the precise study of receptor-ligand interactions using radiometric techniques. This radiolabeling provides a distinct advantage in tracking and quantifying binding events, making it a valuable tool in pharmacological and biochemical research .
Properties
IUPAC Name |
3-aminopropyl-hydroxy-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWYGZSHIXQIU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336775 | |
Record name | 3-Aminopropylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103680-47-3 | |
Record name | 3-Aminopropylphosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103680473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOPROPYLPHOSPHINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMT5SS3QRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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